N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant potential in various scientific fields This compound features a purine base linked to a modified oxolane ring, which is further substituted with methoxyphenyl and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic synthesis. The process begins with the preparation of the oxolane ring, followed by the introduction of the purine base. Subsequent steps involve the addition of methoxyphenyl and phenylmethoxy groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The oxo group in the purine base can be reduced to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo group would produce a hydroxylated purine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential as a probe for studying enzyme-substrate interactions.
Medicine: The compound’s purine base and substituted oxolane ring make it a candidate for antiviral and anticancer drug development.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The substituted oxolane ring may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved in its action could include inhibition of DNA or RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells or viruses.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities.
Cladribine: A purine analog used in cancer treatment.
Uniqueness
N’-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific substitutions on the oxolane ring and the presence of both methoxyphenyl and phenylmethoxy groups. These features may confer enhanced biological activity and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C34H36N6O6 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/b36-20+/t27-,28+,32+/m0/s1 |
InChI Key |
IPAQINCVVCCVFU-HNCBANLQSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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